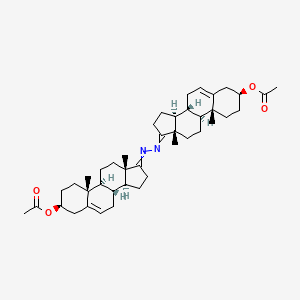
3b-17-Imino-androst-5-en-3-ol Acetate Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3b-17-Imino-androst-5-en-3-ol Acetate Dimer is a complex organic compound with the molecular formula C42H60N2O4 and a molecular weight of 656.95 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an acetate group and an imino group attached to an androstane skeleton.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3b-17-Imino-androst-5-en-3-ol Acetate Dimer typically involves organic synthesis techniques. One common method involves the reaction of androst-5-en-3-ol with acetic anhydride in the presence of a base to form the acetate ester. This intermediate is then reacted with an appropriate imine-forming reagent to yield the final dimer .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions
3b-17-Imino-androst-5-en-3-ol Acetate Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
科学的研究の応用
3b-17-Imino-androst-5-en-3-ol Acetate Dimer has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormone-related disorders.
作用機序
The mechanism of action of 3b-17-Imino-androst-5-en-3-ol Acetate Dimer involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with target proteins, affecting their function. Additionally, the acetate group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
類似化合物との比較
Similar Compounds
- Abiraterone Acetate Di Acetoxy Dimer
- Androst-5-en-17-one, 3-(acetyloxy)-, 2-[(3β)-3-(acetyloxy)androst-5-en-17-ylidene]hydrazone
- 3β-17-indole androgen-5-ene-3-ethyl acetate dimer
Uniqueness
3b-17-Imino-androst-5-en-3-ol Acetate Dimer is unique due to its specific structural features, such as the presence of both an imino group and an acetate group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
特性
分子式 |
C42H60N2O4 |
|---|---|
分子量 |
656.9 g/mol |
IUPAC名 |
[(3S,8R,9S,10R,13S,14S)-17-[[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hydrazinylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C42H60N2O4/c1-25(45)47-29-15-19-39(3)27(23-29)7-9-31-33-11-13-37(41(33,5)21-17-35(31)39)43-44-38-14-12-34-32-10-8-28-24-30(48-26(2)46)16-20-40(28,4)36(32)18-22-42(34,38)6/h7-8,29-36H,9-24H2,1-6H3/t29-,30-,31-,32-,33-,34-,35-,36-,39-,40-,41-,42-/m0/s1 |
InChIキー |
AHDQJVGOXSKEFD-RKQPAIJPSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=NN=C5CC[C@@H]6[C@@]5(CC[C@H]7[C@H]6CC=C8[C@@]7(CC[C@@H](C8)OC(=O)C)C)C)C)C |
正規SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=NN=C5CCC6C5(CCC7C6CC=C8C7(CCC(C8)OC(=O)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


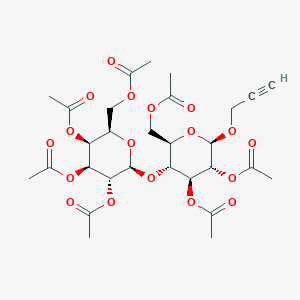
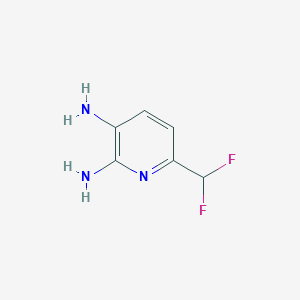
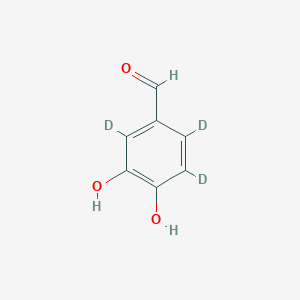
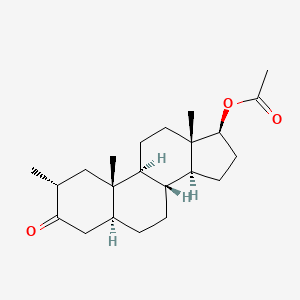
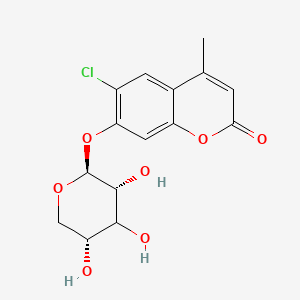
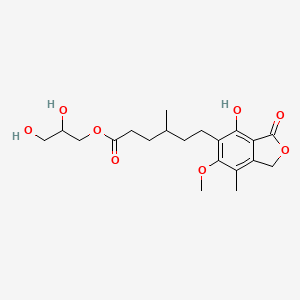
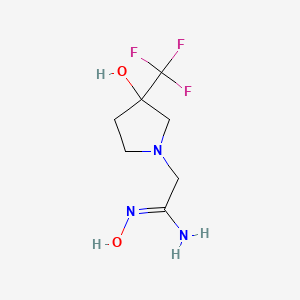
![4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol](/img/structure/B15292923.png)
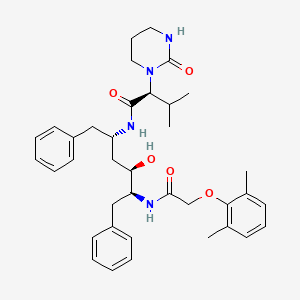
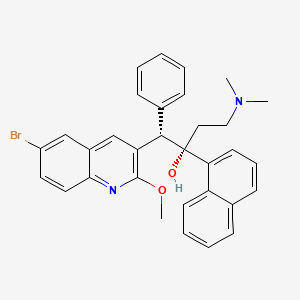

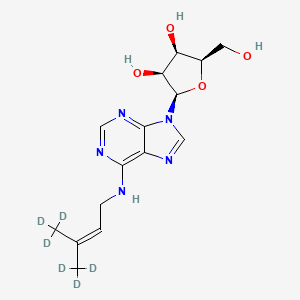
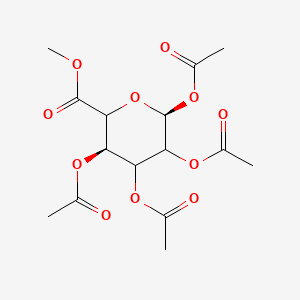
![7-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B15292959.png)
